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molecular formula C8H9NO B1583426 3-Methylbenzamide CAS No. 618-47-3

3-Methylbenzamide

Cat. No. B1583426
M. Wt: 135.16 g/mol
InChI Key: WGRPQCFFBRDZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05084457

Procedure details

To a stirred mixture of 7.97 g of 2-methylaminobenzamide and 200 ml of ether was added dropwise, a solution of 10 g of 3-methylbenzoyl isothiocyanate in ether over 10 minutes. After 48 hours the solid was collected, giving 15.5 g of N-[[[2-aminocarbonyl)phenyl]methylamino]thioxomethyl]-3-methylbenzamide.
Quantity
7.97 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNC1C=CC=CC=1C(N)=O.[CH3:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([N:18]=C=S)=[O:17]>CCOCC>[CH3:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([NH2:18])=[O:17]

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
CNC1=C(C(=O)N)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C(C(=O)N=C=S)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After 48 hours the solid was collected
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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